2-Cyano-3,3-diphenylacrylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Cyano-3,3-diphenylacrylic acid derivatives and related compounds often involves copper(I)-catalyzed 1,3-dipolar cycloadditions and reactions with nitrogen and sulfur nucleophiles. Techniques like the Mitsunobu reaction and the Gewald-3CR variation are commonly employed to introduce functional groups and construct complex heterocyclic derivatives, showcasing the compound's synthetic versatility (Tornøe, Christensen, & Meldal, 2002) (Sallam, Elgubbi, & El‐Helw, 2020) (Wang, Kim, & Dömling, 2010).
Molecular Structure Analysis
The molecular structure of 2-Cyano-3,3-diphenylacrylic acid derivatives has been analyzed through various computational and experimental techniques, revealing insights into their conformational preferences and structural characteristics. For instance, the theoretical analysis of its derivatives highlights the impact of substituents on the molecule's conformation and electronic properties, facilitating its application in fields like optoelectronics (Fonkem, Ejuh, Nya, Kamsi, & Ndjaka, 2019).
Chemical Reactions and Properties
2-Cyano-3,3-diphenylacrylic acid undergoes various chemical reactions, including cycloadditions, nucleophilic substitutions, and more, leading to the formation of heterocyclic compounds, dyes, and other functional materials. Its reactivity towards different nucleophiles under various conditions demonstrates its utility in synthesizing complex molecules (Lugovik, Eltyshev, Benassi, & Belskaya, 2017).
Physical Properties Analysis
The physical properties of 2-Cyano-3,3-diphenylacrylic acid and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined through experimental studies, including X-ray crystallography and solubility tests, to understand the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of 2-Cyano-3,3-diphenylacrylic acid, including acidity, reactivity with various chemical reagents, and stability under different conditions, are essential for its application in synthetic chemistry. Studies have explored its reactivity patterns, highlighting the influence of the cyano and diphenyl groups on its chemical behavior and the synthesis of novel compounds with potential application in various industries (Sarkar, Saha, Ghosh, & Mukhopadhyay, 2023).
Scientific Research Applications
Organotin Ester Preparation and Properties : A study by Cummins, Dunn, and Oldfield (1971) focused on the preparation of organotin esters of 2-cyano-3,3-diphenylacrylic acid. These esters were found to decarboxylate upon heating, producing organotin olefins. The research explored their thermal stability, fungicidal activity, and structure (Cummins, Dunn, & Oldfield, 1971).
Optoelectronic Properties in Dye-Sensitized Solar Cells (DSSC) : Fonkem et al. (2019) conducted a theoretical study on the molecule 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, an important dye used in DSSCs. The study used RHF and DFT methods to analyze its structural, optoelectronic, and thermodynamic properties, suggesting its potential as a nonlinear optical material (Fonkem et al., 2019).
Dye-Sensitized Solar Cells : Gupta et al. (2014) synthesized organic sensitizers containing 2-cyano-3,3-diphenylacrylic acid for application in dye-sensitized solar cells. Their research indicated enhanced spectral response and improved photovoltaic performance compared to reference sensitizers (Gupta et al., 2014).
Biomarkers of UV Filter Exposure : Bury et al. (2019) studied human metabolism and urinary excretion of Octocrylene (OC), a UV filter, and identified 2-cyano-3,3-diphenylacrylic acid as a major urinary metabolite. This establishes its relevance as a biomarker for exposure to certain UV filters (Bury et al., 2019).
Enhancement of Nonlinear and Optoelectronic Properties : Another study by Fonkem et al. (2020) explored doping 2-cyano-3-[4(diphenylamino) phenyl] acrylic acid with potassium, which significantly improved its properties for nonlinear optical materials and photovoltaic device applications (Fonkem et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-cyano-3,3-diphenylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXIZXFGQGKZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431611 | |
Record name | 2-cyano-3,3-diphenylacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3,3-diphenylacrylic acid | |
CAS RN |
10380-41-3 | |
Record name | 2-Cyano-3,3-diphenyl-2-propenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-cyano-3,3-diphenylacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CYANO-3,3-DIPHENYL-2-PROPENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ7EUJ2L2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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